(S)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VER-156084 is a small molecule drug that acts as an inhibitor of fatty acid amide hydrolase (FAAH). It was initially developed by Ligand UK Ltd. and is currently in the preclinical stage of research. The compound has shown potential in the treatment of nervous system diseases, particularly pain .
Chemical Reactions Analysis
VER-156084 primarily undergoes reactions typical of FAAH inhibitors. These reactions include:
Oxidation: VER-156084 can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
Substitution: VER-156084 can undergo substitution reactions, particularly involving its azabenzhydryl ether group.
Common reagents and conditions for these reactions are not extensively detailed in the available literature. The major products formed from these reactions are typically derivatives of the original compound, maintaining the core structure of VER-156084.
Scientific Research Applications
VER-156084 has been primarily studied for its potential in treating nervous system diseases, with a particular focus on pain management . Its role as a FAAH inhibitor makes it a valuable tool in research related to the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood regulation, and appetite.
In addition to its applications in pain management, VER-156084 is also being explored for its potential in treating other conditions related to the nervous system. Its ability to inhibit FAAH makes it a candidate for research in neurodegenerative diseases, anxiety disorders, and other conditions where the endocannabinoid system plays a crucial role .
Mechanism of Action
VER-156084 exerts its effects by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of fatty acid amides, including anandamide, which is an endogenous cannabinoid neurotransmitter. By inhibiting FAAH, VER-156084 increases the levels of anandamide and other fatty acid amides in the body, thereby enhancing their physiological effects .
The molecular targets of VER-156084 include FAAH and potentially other components of the endocannabinoid system. The pathways involved in its mechanism of action are primarily related to the modulation of endocannabinoid signaling, which can influence pain perception, mood, and other physiological processes .
Comparison with Similar Compounds
VER-156084 is unique in its specific inhibition of FAAH. Similar compounds include other FAAH inhibitors such as:
URB597: Another FAAH inhibitor that has been studied for its potential in treating pain and anxiety.
PF-04457845: A potent and selective FAAH inhibitor that has shown promise in clinical trials for pain management.
JNJ-42165279: A FAAH inhibitor that has been investigated for its potential in treating mood disorders and pain.
Compared to these compounds, VER-156084 is distinguished by its specific chemical structure and the novel synthesis method used to produce it .
Properties
Molecular Formula |
C21H23Cl2N3O2 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
[3-[(S)-(4-chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H23Cl2N3O2/c22-16-8-6-15(7-9-16)19(18-5-4-10-24-20(18)23)28-17-13-26(14-17)21(27)25-11-2-1-3-12-25/h4-10,17,19H,1-3,11-14H2/t19-/m0/s1 |
InChI Key |
QEKKZTBXSULKCC-IBGZPJMESA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)N2CC(C2)O[C@@H](C3=CC=C(C=C3)Cl)C4=C(N=CC=C4)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CC(C2)OC(C3=CC=C(C=C3)Cl)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.